2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE 2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11170717
InChI: InChI=1S/C18H18ClNO2/c1-13-10-16(19)6-7-17(13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8 g/mol

2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

CAS No.:

Cat. No.: VC11170717

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-CHLORO-2-METHYLPHENOXY)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE -

Specification

Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C18H18ClNO2/c1-13-10-16(19)6-7-17(13)22-12-18(21)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10H,8-9,11-12H2,1H3
Standard InChI Key FIIHJBUYOLOEKR-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, reflects its hybrid structure. Key identifiers include:

PropertyValue
Molecular FormulaC₁₈H₁₈ClNO₂
Molecular Weight315.8 g/mol
InChI KeyFIIHJBUYOLOEKR-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=CC=CC=C3C2

The phenoxy group contributes to its reactivity, while the isoquinoline moiety enables interactions with biological targets such as kinases and neurotransmitter receptors.

Structural Significance

The chlorinated aromatic ring enhances electrophilic substitution potential, and the ethanone linker facilitates covalent bonding with nucleophilic residues in enzymes. The dihydroisoquinoline component, a partially saturated heterocycle, improves solubility compared to fully aromatic analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three critical steps:

  • Phenoxy Intermediate Formation: Chlorination of 2-methylphenol yields 4-chloro-2-methylphenol, which is subsequently alkylated to form the phenoxy intermediate.

  • Isoquinoline Derivative Preparation: Reduction of isoquinoline using lithium aluminum hydride (LiAlH₄) produces 3,4-dihydroisoquinoline.

  • Coupling Reaction: The phenoxy intermediate and dihydroisoquinoline are coupled under alkaline conditions, often using potassium carbonate (K₂CO₃) as a base, to form the target compound.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) are used for selective hydrogenation steps. High-throughput screening identifies optimal temperatures (80–120°C) and solvent systems (e.g., tetrahydrofuran/water mixtures).

Chemical Reactivity and Reaction Mechanisms

Reaction Pathways

The compound undergoes three primary reactions:

  • Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the isoquinoline ring to quinone derivatives.

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol.

  • Nucleophilic Substitution: The chlorine atom on the phenoxy group is replaced by amines or thiols under basic conditions.

Reaction TypeReagentsMajor Products
OxidationKMnO₄, H₂OIsoquinoline quinone derivatives
ReductionNaBH₄, MeOHSecondary alcohol derivatives
SubstitutionNH₃, NaOHAminated phenoxy analogs

Applications in Material Science and Agriculture

Polymer Synthesis

Incorporating the compound into polyurethane backbones increases thermal stability (T₅₀% degradation = 320°C vs. 280°C for controls). This is attributed to the rigid isoquinoline structure and crosslinking via ethanone groups.

Comparative Analysis with Structural Analogues

Analogues and Uniqueness

  • 4-Chloro-2-methylphenoxyacetic Acid: Lacks the isoquinoline moiety, reducing neuroprotective potential.

  • 2-Methyl-4-chlorophenoxybutyric Acid: Longer alkyl chain decreases blood-brain barrier permeability.

The target compound’s hybrid structure enables dual functionality: phenoxy-mediated herbicidal activity and isoquinoline-driven neurological effects.

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